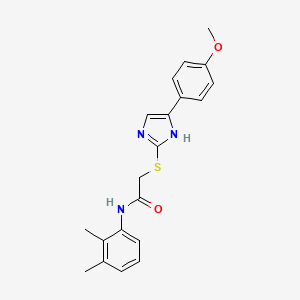

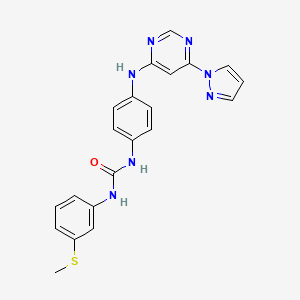

![molecular formula C17H10N4O5S B2987395 (Z)-2-nitro-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865181-68-6](/img/structure/B2987395.png)

(Z)-2-nitro-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

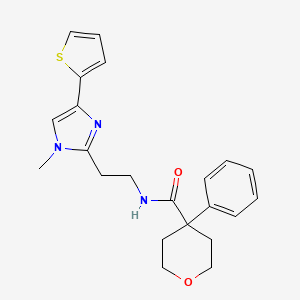

This compound is a benzothiazole derivative with nitro groups and a prop-2-yn-1-yl group . Benzothiazole derivatives have been studied for their potential therapeutic properties .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzothiazole derivatives are often synthesized through coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with other compounds to yield benzothiazole derivatives .Molecular Structure Analysis

The molecule contains a benzothiazole core, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. It also has nitro groups (-NO2), which are strong electron-withdrawing groups, and a prop-2-yn-1-yl group, which is an alkyne, indicating the presence of a carbon-carbon triple bond .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nitro groups and the electron-donating alkyne. The nitro groups could potentially undergo reduction reactions to form amines, and the alkyne could participate in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, benzothiazole derivatives are stable compounds. The presence of nitro groups and an alkyne could potentially affect the compound’s polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Thiazolides as Antiparasitic Agents

Thiazolides, including nitazoxanide (NTZ), exhibit a broad spectrum of activity against a wide range of parasites, bacteria, and viruses infecting animals and humans. They have been studied for their in vitro efficacies against various protozoans, such as Neospora caninum, suggesting potential applications in controlling infections caused by intracellular parasites. The presence of the nitro group on the thiazole ring is a key feature contributing to the antimicrobial and antiparasitic activities of these compounds. However, modifications to this group, such as replacing the nitro group with other functional groups, have been explored to enhance selectivity and reduce potential side effects (Esposito, M., Müller, N., & Hemphill, A., 2007; Hemphill, A., Müller, N., & Müller, J., 2012).

Antitumor Potential

Benzothiazole derivatives have shown selective cytotoxicity against tumorigenic cell lines, indicating their potential as antitumor agents. The design and synthesis of biologically stable derivatives without the nitro group have led to compounds with excellent in vivo inhibitory effects on tumor growth. This suggests a promising avenue for the development of new cancer therapies using benzothiazole and related compounds (Yoshida, M. et al., 2005).

Thiazolidinone Derivatives

The synthesis and evaluation of thiazolidinone derivatives, including those derived from benzothiazole, have been pursued for their antimicrobial, antifungal, antitubercular, and anti-inflammatory activities. These derivatives demonstrate a broad spectrum of biological activities, further underscoring the potential of benzothiazole and its analogs in medicinal chemistry and drug development (Samadhiya, P., Sharma, R., Srivastav, S. K., & Srivastava, S. D., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-nitro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N4O5S/c1-2-9-19-14-8-7-11(20(23)24)10-15(14)27-17(19)18-16(22)12-5-3-4-6-13(12)21(25)26/h1,3-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEBPDNEHZZOPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-nitro-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

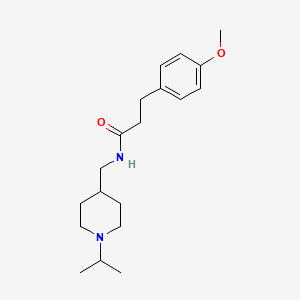

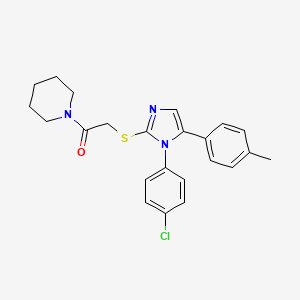

![Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987316.png)

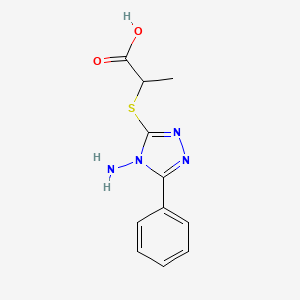

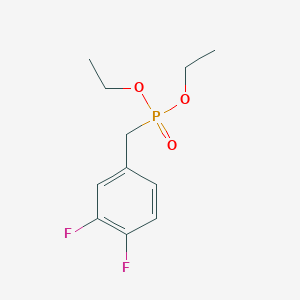

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2987318.png)

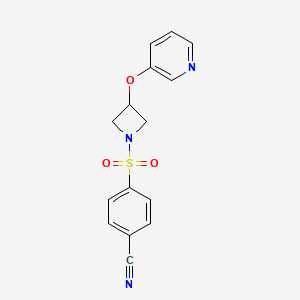

![2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2987319.png)

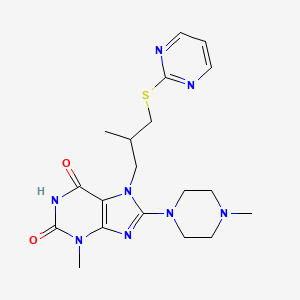

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one](/img/structure/B2987320.png)

![Tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate](/img/structure/B2987321.png)